![molecular formula C10H11FN2 B1407211 N-[(5-氟-1H-吲-3-基)甲基]-N-甲胺 CAS No. 1368942-33-9](/img/structure/B1407211.png)

N-[(5-氟-1H-吲-3-基)甲基]-N-甲胺

描述

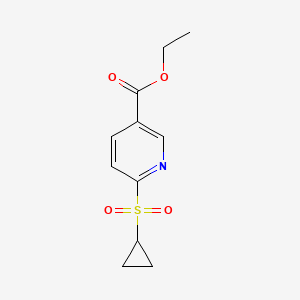

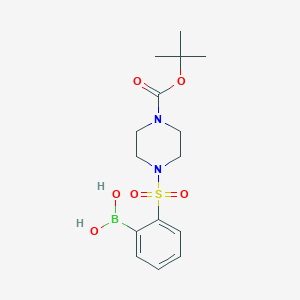

“N-[(5-Fluoro-1H-indol-3-yl)methyl]-N-methylamine” is a compound with the molecular weight of 192.24 . It is also known as “1-(5-Fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine” and has the InChI code "1S/C11H13FN2/c1-14(2)7-8-6-13-11-4-3-9(12)5-10(8)11/h3-6,13H,7H2,1-2H3" . The compound is typically stored in a refrigerator and appears as a white to yellow to brown powder or crystals .

Synthesis Analysis

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis

The molecular structure of “N-[(5-Fluoro-1H-indol-3-yl)methyl]-N-methylamine” is based on the indole scaffold, which is a planar bicyclic molecule in which a benzene ring is fused to the 2,3-positions of a pyrrole ring . According to Huckel’s rule, indole is aromatic in nature .Chemical Reactions Analysis

The chemical reactions involving “N-[(5-Fluoro-1H-indol-3-yl)methyl]-N-methylamine” are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers . The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process .Physical And Chemical Properties Analysis

“N-[(5-Fluoro-1H-indol-3-yl)methyl]-N-methylamine” is a white to yellow to brown powder or crystals . It has a molecular weight of 192.24 and is stored in a refrigerator .科学研究应用

双重抑制剂特性:一种名为 MBA236 的衍生物已被发现可以作为胆碱酯酶和单胺氧化酶的双重抑制剂 (Bautista-Aguilera 等人,2014 年)。这表明在治疗涉及这些酶的疾病(例如阿尔茨海默病)方面具有潜在应用。

血清素受体表征:对怀孕人子宫肌层中血清素受体的表征研究突出了类似化合物在理解子宫肌肉收缩中的潜在用途,这可能对分娩产生影响 (Cordeaux 等人,2009 年)。

血清素摄取抑制:一项研究发现,包括 N-[(5-氟-1H-吲-3-基)甲基]-N-甲胺在内的一些吲哚衍生物对血清素摄取位点具有高亲和力,表明具有开发抗抑郁药或抗焦虑药的潜力 (Malleron 等人,1993 年)。

氧化还原系统研究:该化合物已在氧化还原系统的背景下进行了研究,特别是在用于治疗偏头痛的药物那拉曲坦的氧化中。这项研究提供了对该药物的稳定性和代谢过程的见解 (Shankarlingaiah 等人,2015 年)。

抗利什曼原虫活性:某些衍生物已显示出有希望的抗利什曼原虫活性,表明具有开发治疗寄生虫感染的潜力 (Singh 等人,2012 年)。

合成大麻素检测:对“合法兴奋剂”产品和人类尿液样本中合成大麻素检测的研究表明其在法医毒理学和药物检测中的应用 (Mogler 等人,2018 年)。

催化活性:在 4-芳基苯亚甲基-2-((5-氟-1H-吲-1-基)甲基)恶唑-5(4H)-酮的合成中,对镍铁氧体纳米粒子的研究突出了其在催化中的应用及其潜在的生物活性 (Rao 等人,2019 年)。

抗肿瘤活性:包括与 N-[(5-氟-1H-吲-3-基)甲基]-N-甲胺相关的 novel 1H-吡咯并[2,3-b]吡啶衍生物诺托品森类似物已被合成,并在间皮瘤模型中显示出潜在的抗肿瘤活性 (Carbone 等人,2013 年)。

作用机制

While the specific mechanism of action for “N-[(5-Fluoro-1H-indol-3-yl)methyl]-N-methylamine” is not mentioned in the search results, indole derivatives have been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .

安全和危害

未来方向

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “N-[(5-Fluoro-1H-indol-3-yl)methyl]-N-methylamine” and similar compounds could be of interest in future research and development efforts in the field of medicinal chemistry.

属性

IUPAC Name |

1-(5-fluoro-1H-indol-3-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2/c1-12-5-7-6-13-10-3-2-8(11)4-9(7)10/h2-4,6,12-13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENQNXDSAFLWPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CNC2=C1C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-Fluoro-1H-indol-3-yl)methyl]-N-methylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1407135.png)

![(2E)-3-(dimethylamino)-1-[4-methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B1407136.png)

![Tert-butyl 8-(((benzyloxy)carbonyl)amino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1407137.png)

![4-{[(2-Fluorophenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1407145.png)

![7-(but-3-en-1-yl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1407148.png)

![tert-Butyl (2-(3'-formyl-[1,1'-biphenyl]-3-yl)ethyl)carbamate](/img/structure/B1407149.png)